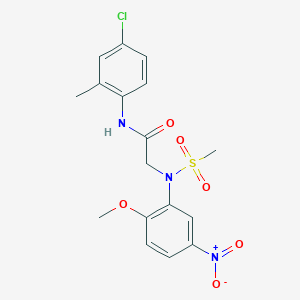![molecular formula C18H29NO3 B4966125 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine, also known as IMPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of a wide range of diseases. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have a protective effect on the liver and kidneys, which are important organs for the detoxification and elimination of toxins from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing any adverse effects. However, one of the limitations of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is its solubility. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. One area of research is the development of more efficient synthesis methods for 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. Another area of research is the investigation of the potential therapeutic applications of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine and its effects on different cell signaling pathways. Overall, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has shown great potential in scientific research and has the potential to lead to the development of new therapies for a wide range of diseases.
Métodos De Síntesis
The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction between 3-isopropyl-5-methylphenol and ethylene oxide to form 2-(3-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a protective effect on the liver and kidneys.
Propiedades
IUPAC Name |
4-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)17-12-16(3)13-18(14-17)22-11-10-21-9-6-19-4-7-20-8-5-19/h12-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOOZUQZKYZRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)
![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)
![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)


![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)